5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride
Description
This compound (CAS: 1909306-54-2) is a spirocyclic benzothiazole derivative featuring a cyclohexane ring fused to the benzothiazole core via a spiro junction at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmacological applications. Key identifiers include:
- InChIKey: YBLUDXHKEIGDLK-UHFFFAOYSA-N
- Molecular formula: C₁₁H₁₇ClN₂S
- Synonyms: ZINC39160120 (free base), 4,5-Dihydrospiro[benzothiazole-6(7H),1'-cyclohexane]-2-amine hydrochloride .
Properties
IUPAC Name |
spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.ClH/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12;/h1-8H2,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUDXHKEIGDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(C2)SC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole, including 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride, exhibit significant antimicrobial properties. For instance, compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. In particular, the compound demonstrated minimum inhibitory concentrations (MICs) in the range of 4–8 µg/mL against various bacterial strains .
Neurological Applications
Benzothiazole derivatives have also been explored for their neuroprotective effects. They are being investigated as potential treatments for neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems . The spiro structure may enhance these properties by providing unique binding interactions.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, researchers found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The study reported MIC values as low as 6.45 µg/mL for certain derivatives .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of benzothiazole derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal death and preserve cognitive function in vitro .
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights critical differences in spiro ring substituents and functional groups among related compounds:
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound exhibits superior aqueous solubility compared to the free base and lipophilic analogs like the 4′-ethyl derivative .
- Melting Points : The 5-chloro-4′-ethyl analog melts at 381–383 K , while benzothiazole salts typically have higher melting points due to ionic interactions.
- Spectroscopic Data :
Biological Activity
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride is a synthetic organic compound with significant biological activity. This compound belongs to the class of spiro compounds and has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
- Molecular Formula : C₁₂H₁₉ClN₂S
- Molecular Weight : 250.81 g/mol
- CAS Number : 1909306-54-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may affect pathways involving apoptosis, cell proliferation, and enzyme inhibition. Studies indicate that it can modulate the activity of various receptors and enzymes, which contributes to its therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound. For instance:
- In Vitro Studies : In experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant cytotoxicity with an IC₅₀ value indicating effective suppression of cell growth. Flow cytometry analyses revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that it may inhibit tumor progression through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : It displayed potent antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of standard antibiotics used in clinical settings .
Data Tables
Case Study 1: Cancer Treatment
In a study conducted by Ribeiro Morais et al., the effect of this compound on tumor-bearing mice was investigated. The results indicated a marked decrease in tumor size after treatment with the compound over a specified period. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in tumor cells.
Case Study 2: Antimicrobial Efficacy
A separate study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it not only inhibited bacterial growth effectively but also had a lower toxicity profile compared to traditional antibiotics, making it a promising candidate for further development.
Q & A
Q. What are the standard synthetic routes for synthesizing spiro-benzothiazole derivatives like this compound?
The synthesis typically involves a condensation reaction between a 2-aminothiophenol derivative and a cyclohexanone analog. For example, in analogous compounds, 2-amino-4-chlorothiophenol reacts with 4-ethylcyclohexanone in ethanol under reflux to form the spirocyclic core via intramolecular cyclization . Key steps include:
Q. What spectroscopic methods are used to confirm the spiro structure and functional groups?
A combination of IR, NMR, and MS is employed:
- IR spectroscopy : Identifies N–H stretches (~3310 cm⁻¹) and aromatic C=C vibrations (~1460–1585 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 6.4–7.0 ppm), cyclohexane protons (δ 1.0–2.5 ppm), and exchangeable NH₂ signals (disappear upon D₂O treatment) .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 278 [M+H]⁺) confirm the molecular weight .
Q. How is crystallographic data utilized to validate the molecular geometry?
Single-crystal X-ray diffraction provides conformational details :
- Puckering parameters : Quantify deviations from planarity in the benzothiazole (envelope conformation) and cyclohexane (chair conformation) rings .
- Hydrogen bonding : Intermolecular N–H⋯S bonds stabilize the crystal lattice, forming C(5) chain motifs .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data caused by dynamic processes or impurities?
- Dynamic NMR : Variable-temperature NMR resolves conformational equilibria (e.g., cyclohexane chair flips) by observing coalescence of split peaks at higher temperatures .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing aromatic protons from cyclohexane CH₂ groups .
- D₂O exchange : Confirms labile protons (e.g., NH₂) by signal disappearance .
Q. What strategies are effective in designing analogs with enhanced bioactivity?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring to modulate electronic properties and binding affinity .
- Spiro-ring modification : Replace cyclohexane with bicyclic systems (e.g., tetrahydrofuran) to alter steric effects .
- Schiff base formation : Functionalize the amine group with aldehydes to generate imine-linked derivatives for antimicrobial or antioxidant screening .
Q. How can computational methods complement experimental data in studying reactivity?
- DFT calculations : Predict reaction pathways (e.g., cyclization energetics) and transition states for condensation steps .
- Molecular docking : Screen spiro derivatives against target proteins (e.g., antioxidant enzymes) to prioritize synthesis .
- Hirshfeld surface analysis : Visualize intermolecular interactions in crystal packing to guide solid-state stability studies .
Data Contradiction Analysis
Q. Resolving discrepancies in elemental analysis vs. spectroscopic data
Q. Addressing inconsistent biological activity in analogs
- Hypothesis : Bioactivity variation may stem from differences in solubility or metabolic stability.
- Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
